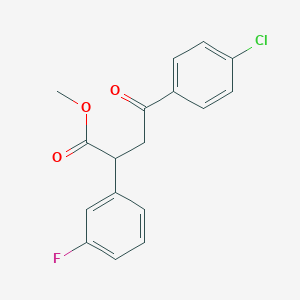

Methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate

Description

Its structure features:

- A methyl ester group at the terminal carboxylate.

- A 4-chlorophenyl substituent at position 4 of the oxobutanoate backbone.

- A 3-fluorophenyl group at position 2.

This compound belongs to a class of aryl-substituted oxobutanoates, which are frequently studied as intermediates in pharmaceutical synthesis or as reference standards in analytical chemistry .

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFO3/c1-22-17(21)15(12-3-2-4-14(19)9-12)10-16(20)11-5-7-13(18)8-6-11/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBRCKFSLRTDBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the context of its application, such as inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Key Structural Features and Molecular Data

The following table summarizes critical differences between the target compound and its analogs:

Note: Molecular weight calculated based on formula C₁₈H₁₅ClFO₃.

Substituent Effects on Physicochemical Properties

In contrast, the 4-ethylphenyl group in adds lipophilicity and steric bulk, which may alter solubility and receptor binding. The absence of a second aryl group in Methyl 4-(4-chlorophenyl)-4-oxobutanoate simplifies the structure, reducing molecular weight by ~104 g/mol and likely increasing polarity.

Functional Group Variations :

- Replacement of the methyl ester with an ethyl ester (e.g., ) minimally affects polarity but extends the alkyl chain, slightly increasing molecular weight.

- The aldehyde in 4-(4-fluorophenyl)-4-oxobutanal renders it more reactive than ester-containing analogs, limiting its utility in stable formulations.

Heterocyclic Modifications :

- The tetrazole moiety in introduces nitrogen-rich pharmacophores, enabling hydrogen bonding and interactions with biological targets—a feature absent in the target compound.

Biological Activity

Methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHClF O

- Molecular Weight : 320.75 g/mol

The compound features a chlorophenyl group and a fluorophenyl group, which are significant for its chemical reactivity and biological interactions.

This compound exhibits its biological activity primarily through:

- Electrophilic Interactions : The compound acts as an electrophile, capable of reacting with nucleophiles in biological systems, which can lead to enzyme inhibition or modulation of signaling pathways.

- Targeting Specific Pathways : Research indicates that it may interact with key enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

These results suggest that this compound possesses significant antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells, HEPG2 liver cancer cells) showed promising results:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| HEPG2 | 10 |

The structure-activity relationship (SAR) analysis indicated that the presence of both the chlorophenyl and fluorophenyl groups is crucial for enhancing cytotoxicity.

Case Studies

- Study on Antimicrobial Efficacy :

- Anticancer Mechanism Investigation :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Anticancer IC (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| Methyl 4-(4-bromophenyl)-2-(3-fluorophenyl)-4-oxobutanoate | 20 | 80 |

| Methyl 4-(4-methylphenyl)-2-(3-fluorophenyl)-4-oxobutanoate | 25 | 90 |

The data suggests that this compound exhibits superior biological activity, particularly due to the electron-withdrawing effects of chlorine and fluorine substituents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the ketone backbone. Key steps include:

- Substitution reactions : Fluorine or chlorine atoms can be introduced via nucleophilic aromatic substitution (e.g., using amines or thiols under basic conditions) .

- Esterification : Methyl ester formation via acid-catalyzed reaction with methanol, as seen in analogous compounds like methyl 4-(4-methoxyphenyl)-4-oxobutanoate .

- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst) should be systematically varied. For example, using anhydrous conditions to avoid hydrolysis of the ester group.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodological Answer :

- NMR : NMR will show distinct peaks for aromatic protons (4-chlorophenyl and 3-fluorophenyl groups) and the methyl ester (-OCH) at ~3.6 ppm. NMR confirms the ketone (C=O, ~200 ppm) and ester (C=O, ~170 ppm) functionalities .

- IR : Strong absorbance bands at ~1740 cm (ester C=O) and ~1680 cm (ketone C=O) .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation, with expected fragmentation patterns for the substituted phenyl groups .

Q. What experimental protocols are used to determine solubility and stability under varying pH conditions?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C, followed by HPLC or UV-Vis quantification .

- Stability : Incubate the compound in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC over 24–72 hours. For example, ester hydrolysis under alkaline conditions may require stabilization with non-polar solvents .

Advanced Research Questions

Q. How do electronic effects of the 4-chlorophenyl and 3-fluorophenyl substituents influence reactivity and biological activity?

- Methodological Answer :

- Reactivity : Fluorine’s electron-withdrawing effect increases electrophilicity at the ketone, facilitating nucleophilic additions. Chlorine’s resonance effects may stabilize intermediates in substitution reactions .

- Biological Activity : Use comparative assays (e.g., antimicrobial or enzyme inhibition) against analogs with varying substituents. For instance, replacing fluorine with methoxy groups alters lipophilicity and binding affinity .

Q. What strategies are effective for studying in vitro metabolic pathways of this compound?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation, dealkylation) .

- CYP Inhibition Studies : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymes involved in metabolism .

Q. How can environmental fate studies be designed to assess biodegradation and ecotoxicological impacts?

- Methodological Answer :

- Biodegradation : OECD 301F test for ready biodegradability in aqueous media, monitoring CO evolution .

- Ecotoxicology : Acute toxicity assays with Daphnia magna (OECD 202) and algae (OECD 201), focusing on EC values for risk assessment .

Q. What advanced chromatographic methods (e.g., HPLC, GC-MS) are suitable for quantifying this compound in complex matrices?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.